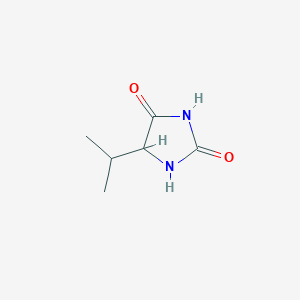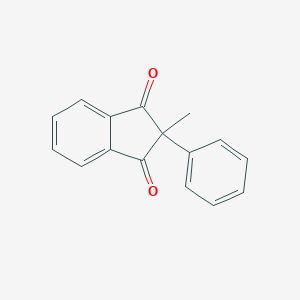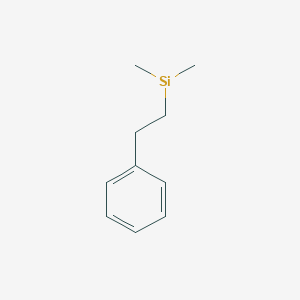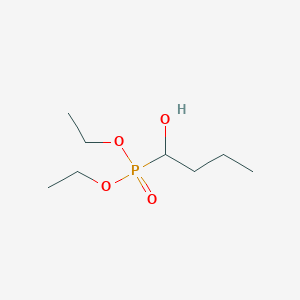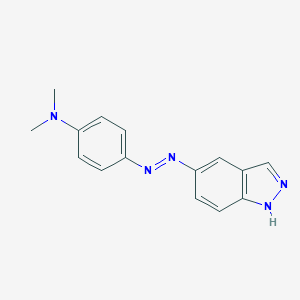
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one, also known as DMXB-A, is a synthetic compound that is commonly used in scientific research. It belongs to the class of benzoxazine derivatives and has been found to have a wide range of potential applications in various fields of research. In
Applications De Recherche Scientifique
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has been found to have a wide range of potential applications in various fields of scientific research. It has been studied for its potential use in treating Alzheimer's disease, as it has been found to improve cognitive function in animal models. 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has also been studied for its potential use in treating depression, anxiety, and schizophrenia. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one acts as a selective agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is found in the central nervous system and plays a role in cognitive function, learning, and memory. Activation of the alpha7 nAChR by 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has been found to improve cognitive function and memory in animal models.
Biochemical and Physiological Effects:
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has been found to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine in the brain, which is a neurotransmitter that plays a role in cognitive function and memory. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one has a number of advantages for use in lab experiments. It is a selective agonist for the alpha7 nAChR, which means that it has a specific target and is less likely to have off-target effects. Additionally, it has been found to have a good safety profile, with few side effects reported. However, one limitation is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
Orientations Futures
There are a number of future directions for research on 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one. One area of interest is its potential use in treating Alzheimer's disease. Further research is needed to determine the optimal dose and administration schedule for 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one in order to achieve the best cognitive outcomes. Additionally, research is needed to determine the potential for 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one to be used in combination with other drugs for the treatment of inflammatory diseases. Finally, further research is needed to explore the potential for 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one to be used in the treatment of other neurological disorders, such as depression and anxiety.
Méthodes De Synthèse
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one can be synthesized using a variety of methods, including the reaction of p-chloroaniline with methyl 2-bromoacetate, followed by cyclization using sodium methoxide. Another method involves the reaction of p-chloroaniline with 2-methyl-2-oxazoline, followed by cyclization using trifluoroacetic acid. Both methods yield 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one as a white crystalline solid.
Propriétés
Numéro CAS |
18672-16-7 |
|---|---|
Nom du produit |
3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-4-one |
Formule moléculaire |
C15H12ClNO2 |
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C15H12ClNO2/c1-10-17(12-8-6-11(16)7-9-12)15(18)13-4-2-3-5-14(13)19-10/h2-10H,1H3 |
Clé InChI |
PLKLQJMXSJIMBX-UHFFFAOYSA-N |
SMILES |
CC1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)Cl |
Synonymes |
3-(4-Chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



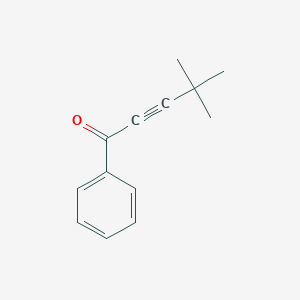
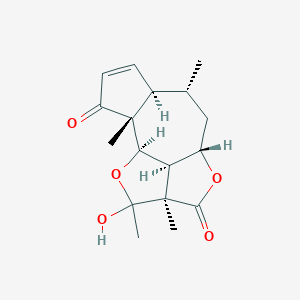

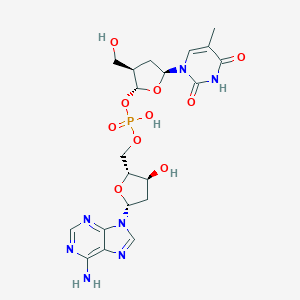
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)


